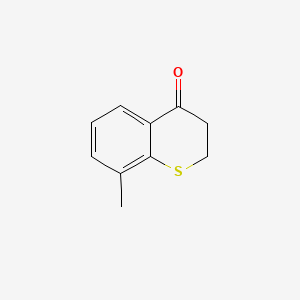

8-Methyl-4-thiochromanone

描述

属性

IUPAC Name |

8-methyl-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEOBLVGMJPRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)CCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296455 | |

| Record name | 8-Methyl-4-thiochromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29373-02-2 | |

| Record name | 8-Methyl-4-thiochromanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-4-thiochromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 8-Methyl-4-thiochromanone involves the condensation of β-keto esters with thiophenols under acidic conditions, typically using polyphosphoric acid as a catalyst. This method facilitates the formation of the thiochromanone core structure through intramolecular cyclization.

- General Reaction Scheme:

- Condensation of β-keto esters with thiophenols

- Catalysis by polyphosphoric acid

- Cyclization to form the thiochromanone ring system

This method is favored for its straightforwardness and efficiency in constructing the sulfur heterocycle with the methyl substitution at the 8th position.

Industrial Production:

For large-scale synthesis, similar routes are employed with optimization for yield and purity. Industrial processes may incorporate catalysts and advanced purification techniques, such as recrystallization and chromatographic methods, to ensure high-quality product output.

Alternative Synthetic Strategies

Recent advances in organometallic catalysis have introduced cross-coupling reactions as complementary methods for synthesizing thiochromanone derivatives, including this compound analogs.

- Pd(II)-Catalyzed Cross-Coupling:

- Utilizes 2-sulfinyl-thiochromones and arylboronic acids

- Employs Pd(OAc)2 as the palladium source with ligands like XPhos

- Reaction conditions: heating at 80 °C in DMF solvent for approximately 6 hours

- Yields a variety of 2-aryl-4H-thiochromen-4-one derivatives with good functional group tolerance

While this method is primarily reported for 2-aryl derivatives, it demonstrates the versatility of palladium-catalyzed coupling in modifying the thiochromanone core, which could be adapted for methyl-substituted analogs.

Friedel-Crafts Acylation Approach

Another well-documented method involves Friedel-Crafts intramolecular acylation of 3-(arylthio)propanoic acids to yield thiochroman-4-ones.

- Key Steps:

- Synthesis of 3-(arylthio)propanoic acids from substituted thiophenols and 3-chloropropanoic acid

- Intramolecular acylation using Lewis acids to form the thiochromanone ring

- Reported yields range from 66% to 80%, indicating good efficiency

This approach is notable for its application in synthesizing various substituted thiochromanones, including methyl-substituted derivatives, by appropriately choosing the arylthiol and acyl precursors.

Detailed Reaction Conditions and Yields

Mechanistic Insights

Condensation Route:

The β-keto ester and thiophenol undergo electrophilic aromatic substitution facilitated by polyphosphoric acid, leading to cyclization and formation of the thiochromanone ring. The methyl group at the 8th position is introduced via the β-keto ester precursor.Cross-Coupling Route:

The Pd(0) species generated in situ undergoes oxidative insertion into the sulfinyl-thiochromone, followed by transmetalation with arylboronic acid and reductive elimination to form the substituted thiochromanone.Friedel-Crafts Acylation:

The Lewis acid activates the carboxylic acid derivative, promoting intramolecular electrophilic substitution on the aromatic ring, closing the thiochromanone ring system.

Research Findings and Applications Related to Preparation

- The preparation methods yield compounds that serve as valuable intermediates for further chemical modifications, such as oxidation to sulfoxides/sulfones or reduction to alcohols.

- Synthesized this compound and derivatives have been investigated for antimicrobial, antifungal, and anticancer activities, underscoring the importance of efficient synthetic access.

- Modifications on the thiochromanone core via cross-coupling reactions expand the chemical space for pharmaceutical research.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| β-Keto Ester Condensation | β-Keto esters, thiophenols | Polyphosphoric acid, acidic medium | Direct formation, scalable | Requires acidic conditions |

| Pd(II)-Catalyzed Cross-Coupling | 2-Sulfinyl-thiochromones, arylboronic acids | Pd(OAc)2, XPhos, Zn(OTf)2, DMF, 80 °C | Functional group tolerance, diverse derivatives | Primarily for aryl derivatives |

| Friedel-Crafts Acylation | 3-(Arylthio)propanoic acids | Lewis acid catalyst | Good yields, intramolecular cyclization | Requires preparation of precursors |

化学反应分析

Types of Reactions: 8-Methyl-4-thiochromanone undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the thiochromanone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiochromanone ring can be reduced to form the corresponding alcohol.

Substitution: The methyl group at the 8th position can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Biological Activities

8-Methyl-4-thiochromanone has been investigated for various biological activities, making it a compound of interest in medicinal chemistry:

- Antimicrobial Activity : Research indicates potential as an antimicrobial and antifungal agent. Its derivatives have shown effective inhibition against various pathogens, including Xanthomonas oryzae and Botrytis cinerea .

- Anticancer Properties : Studies have demonstrated that this compound and its derivatives can induce apoptosis in cancer cells through oxidative stress mechanisms. These compounds have been evaluated against multiple cancer cell lines, showing significant cytotoxic activity .

Antimicrobial Efficacy

A series of novel thiochroman-4-one derivatives were synthesized to evaluate their antibacterial activities. Notably, compounds derived from this compound exhibited EC50 values ranging from 15 to 30 μg/mL against Xanthomonas species, outperforming traditional antibiotics like Bismerthiazol .

| Compound | Target Pathogen | EC50 (μg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | X. oryzae | 24 | - |

| 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide | B. cinerea | - | 69 |

Anticancer Activity

In a study evaluating thiochromanone derivatives against human tumor cell lines, compounds containing the thiochromanone skeleton demonstrated superior anticancer activity compared to standard treatments. The National Cancer Institute (NCI) protocol was utilized for screening these compounds against sixty different cancer cell lines .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Thiochroman derivative A | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis via ROS generation |

| Thiochroman derivative B | HeLa (cervical cancer) | 3.2 | Cell cycle arrest at G2/M phase |

作用机制

The mechanism of action of 8-Methyl-4-thiochromanone, particularly its derivatives, involves the induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) that lead to oxidative stress and cell death. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 8-methyl-4-thiochromanone and related compounds:

Physicochemical Properties

- Melting Points: Substituents significantly affect melting points. For example, this compound’s methyl group likely lowers its melting point compared to polar derivatives like 4-(hydroxyimino)-6-methylthiochromane-2-carboxamide (4s, mp 235–236°C) .

Stability and Industrial Relevance

- Stability: Thiochromanones are generally stable under ambient conditions but may oxidize under harsh environments. The 8-methyl substituent could sterically protect the sulfur atom, enhancing stability .

- Industrial Use: this compound is marketed as a specialty chemical for pharmaceutical research, reflecting its role as a scaffold for drug discovery .

生物活性

8-Methyl-4-thiochromanone is a sulfur-containing heterocyclic compound belonging to the thiochromanone family. Its unique structure, characterized by a methyl group at the 8th position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features a thiochromanone core with a methyl substituent, which influences its reactivity and biological interactions.

Antimicrobial and Antifungal Properties

This compound has been investigated for its potential as an antimicrobial and antifungal agent. In vitro studies have shown that it exhibits significant activity against various pathogens. For instance, derivatives of thiochromanones have demonstrated effective inhibition against Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentration (EC50) values of 24 μg/mL and 30 μg/mL, respectively .

Table 1: Antimicrobial Activity of Thiochromanone Derivatives

| Compound | Pathogen | EC50 (μg/mL) |

|---|---|---|

| This compound | Xanthomonas oryzae | 24 |

| This compound | Xanthomonas axonopodis | 30 |

| 6-Chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Botrytis cinerea | Inhibition rate: 69% |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through its derivatives. These compounds have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Studies have highlighted its effectiveness against various cancer cell lines, suggesting a mechanism involving the inhibition of nucleic acid synthesis .

Table 2: Cytotoxicity of Thiochromanone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiochromanone Derivative A | MCF-7 (Breast Cancer) | <10 |

| Thiochromanone Derivative B | HeLa (Cervical Cancer) | <15 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells.

- Oxidative Stress Induction : It generates ROS that contribute to cellular damage.

- Inhibition of Nucleic Acid Synthesis : This is crucial for its anticancer activity, as it disrupts the proliferation of cancer cells .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of thiochromanones showed superior antibacterial activity compared to standard antibiotics, indicating their potential as novel antimicrobial agents .

- Anticancer Research : In a recent investigation, various thiochromanone derivatives were synthesized and evaluated for their cytotoxic effects on multiple cancer cell lines, revealing promising results with low IC50 values .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 8-Methyl-4-thiochromanone, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves cyclization of substituted thiophenol derivatives with methyl-substituted ketones under acidic or basic conditions. Optimization requires systematic variation of catalysts (e.g., H₂SO₄ vs. p-TsOH), temperature (80–120°C), and solvent systems (e.g., toluene vs. DMF). Reaction progress should be monitored via TLC or GC-MS, with purity confirmed by melting point and HPLC (>95%). Reproducibility is enhanced by detailed documentation of stoichiometry, reaction time, and purification steps (e.g., recrystallization in ethanol/water mixtures) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), IR, and high-resolution mass spectrometry (HRMS). For NMR:

- ¹H NMR : Look for the methyl singlet (~1.3–1.5 ppm) and aromatic protons (6.8–7.5 ppm, coupling patterns dependent on substitution).

- ¹³C NMR : Confirm the carbonyl (C=O) signal at ~190–200 ppm and thioketal carbon at ~50–60 ppm.

Cross-validate with IR (C=O stretch at ~1680–1720 cm⁻¹) and HRMS (exact mass: C₁₀H₁₀OS requires m/z 178.0453). Discrepancies in peak splitting may indicate rotational isomers; variable-temperature NMR can resolve these .

Q. How can researchers design initial biological activity screens for this compound derivatives?

- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to thiochromanone’s known bioactivity (e.g., antioxidant or enzyme inhibition). Use dose-response curves (0.1–100 µM) with positive controls (e.g., ascorbic acid for antioxidant assays). Include cytotoxicity assays (MTT or resazurin) to rule out nonspecific effects. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) with IC₅₀/EC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability or compound stability. Address this by:

- Replicating experiments across independent labs with standardized protocols.

- Testing compound stability under assay conditions (e.g., HPLC monitoring for degradation).

- Applying multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, temperature fluctuations) .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Use density functional theory (DFT) to model transition states and activation energies for key reactions (e.g., thioketal formation). Software like Gaussian or ORCA can predict regioselectivity in electrophilic substitutions. Validate models with experimental kinetic data (e.g., Arrhenius plots) and adjust basis sets (e.g., B3LYP/6-31G*) for accuracy .

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer : Discrepancies may stem from solvent effects or conformational dynamics. Apply computational NMR prediction tools (e.g., ACD/Labs or MNova) with explicit solvent models (e.g., COSMO). Compare experimental data to averaged shifts from molecular dynamics (MD) simulations. For unresolved splits, use 2D NMR (HSQC, HMBC) to assign coupling pathways .

Q. What ethical considerations are critical when designing in vivo studies with this compound derivatives?

- Methodological Answer : Follow the 3Rs framework (Replacement, Reduction, Refinement):

- Use in silico or in vitro models before animal testing.

- Justify sample sizes via power analysis to minimize animal use.

- Include negative controls and humane endpoints (e.g., weight loss >20%). Document protocols in compliance with institutional review boards (IRBs) and ARRIVE guidelines .

Data Reporting and Validation

Q. What are the best practices for reporting synthetic yields and purity of this compound?

- Methodological Answer : Report yields as isolated masses (grams or mmol) with percent yield relative to limiting reagent. Purity must be confirmed by HPLC (retention time vs. standard) or elemental analysis (C, H, S within ±0.4% of theoretical). For novel derivatives, include microanalysis data and crystallographic parameters (if available) .

Q. How can researchers validate the stability of this compound under storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation via HPLC at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf life. For light-sensitive compounds, include amber vials and UV-vis stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。